Menaquinone 13

Description

Properties

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKKEDSUIYKTM-HWRCDASFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

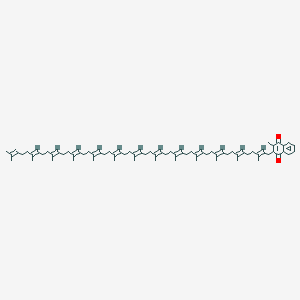

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H112O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558954 |

Source

|

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27123-36-0 |

Source

|

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Long-Chain Menaquinones: A Technical Guide to the Natural Occurrence of Menaquinone-13 in Fermented Foods

Foreword for the Researcher

To the researchers, scientists, and drug development professionals dedicated to unraveling the complexities of vitamin K2, this guide serves as a deep dive into the world of long-chain menaquinones, with a specific focus on the enigmatic Menaquinone-13 (MK-13). While the shorter-chain menaquinones like MK-4 and MK-7 have garnered significant attention for their roles in human health, the longer-chain variants remain a frontier of discovery. This document moves beyond a simple recitation of facts to provide a causal analysis of why certain menaquinones appear in fermented foods and the technical challenges that may obscure our view of others, such as MK-13. We will explore the biosynthetic pathways, the microbial actors, and the analytical intricacies that define our current understanding. It is our hope that this guide will not only inform but also inspire new avenues of research into these fascinating molecules.

Introduction: The Expanding Spectrum of Vitamin K2

Vitamin K, a family of fat-soluble compounds, is essential for a range of physiological processes, most notably blood coagulation and calcium homeostasis.[1][2] This family is broadly divided into phylloquinone (vitamin K1), found in leafy green vegetables, and the menaquinones (vitamin K2), which are primarily of microbial origin.[1][2] The menaquinones are a diverse group of molecules characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a variable number of unsaturated isoprenyl units.[1] These variants are designated as MK-n, where 'n' represents the number of isoprenyl units, ranging from MK-4 to MK-13.[1][3]

Long-chain menaquinones (MK-7 and longer) have attracted considerable interest due to their high bioavailability and prolonged half-life in circulation compared to vitamin K1 and the shorter-chain MK-4.[4][5] These properties suggest a potentially greater impact on extrahepatic tissues, influencing bone and cardiovascular health.[5] Fermented foods are the primary dietary source of these long-chain menaquinones, as they are synthesized by the bacteria responsible for the fermentation process.[1][2][5] While natto, a Japanese fermented soybean product, is exceptionally rich in MK-7, and cheeses are known sources of MK-8 and MK-9, the presence and significance of the very-long-chain menaquinones, particularly MK-13, are less clear.[1][5][6] This guide will provide a comprehensive technical overview of our current knowledge regarding the natural occurrence of MK-13 in fermented foods, delving into the microbial synthesis and analytical methodologies that shape our understanding.

Microbial Biosynthesis of Long-Chain Menaquinones

The synthesis of menaquinones in bacteria is a complex process that involves two main pathways for the formation of the naphthoquinone ring and a separate pathway for the synthesis of the isoprenyl side chain.

The Naphthoquinone Ring: Two Paths to a Core Structure

Bacteria predominantly utilize one of two pathways to synthesize the 2-methyl-1,4-naphthoquinone head group:

-

The Shikimate Pathway: This is the classical and more common pathway, where chorismate, an intermediate in the shikimate pathway, is converted to menaquinone through a series of enzymatic steps.[7][8][9]

-

The Futalosine Pathway: An alternative pathway discovered more recently, which is found in certain Gram-negative bacteria and Archaea.[4]

Building the Isoprenyl Tail: The Role of Prenyl Diphosphate Synthases

The characteristic side chain of menaquinones is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form a polyprenyl pyrophosphate chain of a specific length. The length of this chain, and thus the type of menaquinone produced (e.g., MK-9 vs. MK-13), is determined by the specificity of the cis-prenyltransferase enzyme. Different bacterial species, and even strains within a species, possess prenyl diphosphate synthases with varying product specificities, leading to the production of a range of menaquinone forms.[10] For instance, Lactococcus lactis, a bacterium commonly used in dairy fermentations, is known to produce a range of menaquinones from MK-3 to MK-10, with MK-8 and MK-9 being the major forms.[10] The genetic makeup of the microorganism is therefore the primary determinant of the menaquinone profile in a fermented food.

The final step in menaquinone biosynthesis is the attachment of the isoprenyl side chain to the naphthoquinone ring, a reaction catalyzed by a prenyltransferase.[11]

Occurrence of Long-Chain Menaquinones in Fermented Foods

The presence and concentration of menaquinones in fermented foods are highly dependent on the specific bacterial strains used in the fermentation, the fermentation conditions (such as temperature, pH, and aeration), and the composition of the food matrix.[1][12][13]

| Fermented Food | Predominant Menaquinones | Reference |

| Natto (Fermented Soybeans) | MK-7, MK-8 | [1][6] |

| Cheese (Hard) | MK-8, MK-9, MK-9(4H) | [5][14][15] |

| Cheese (Soft) | Variable, often lower than hard cheeses | [14] |

| Curd/Quark | MK-8, MK-9 | [14][16] |

| Sauerkraut | Low levels of various MKs | [12] |

While extensive research has quantified MK-7, MK-8, and MK-9 in a variety of fermented products, data on menaquinones longer than MK-10 is scarce, and reports specifically identifying MK-13 in fermented foods are virtually nonexistent in the current scientific literature.[12] One study noted that MK-11 to MK-13 concentrations were not reported in their analysis of various food items.[12]

The Case of Menaquinone-13: An Analytical Perspective

The apparent absence of MK-13 in analyses of fermented foods raises several important questions. Is it truly absent, or are we simply not detecting it with our current methodologies?

Theoretical Presence

Menaquinones up to MK-13 are known to exist and are produced by certain bacteria.[1][15][17] For example, some species of Bacteroides, common inhabitants of the human gut, are known to produce very-long-chain menaquinones, including MK-10 to MK-12.[18] It is plausible that specific, perhaps less common, bacterial strains used in or incidentally present during food fermentation could synthesize MK-13.

Challenges in Detection and Quantification

The analysis of very-long-chain menaquinones like MK-13 in complex food matrices presents significant analytical challenges:

-

Low Concentrations: If present, MK-13 is likely to be in much lower concentrations than the more predominant menaquinones. Detecting trace amounts requires highly sensitive analytical instrumentation.[17]

-

Extraction Efficiency: As the length of the isoprenyl side chain increases, the lipophilicity of the menaquinone also increases dramatically. This can affect the efficiency of solvent extraction from the food matrix, potentially leading to incomplete recovery and underestimation.

-

Chromatographic Separation: Standard high-performance liquid chromatography (HPLC) methods are optimized for the separation of the more common menaquinones (MK-4 to MK-10). The very long retention times of highly lipophilic molecules like MK-13 can make them difficult to resolve and quantify accurately. They may be retained on the column or elute as broad, undetectable peaks.

-

Availability of Analytical Standards: Accurate quantification relies on the availability of pure analytical standards. Certified standards for MK-13 are not as readily available as those for shorter-chain menaquinones, hindering the development and validation of quantitative methods.

Recommended Protocol: A Framework for the Analysis of Long-Chain Menaquinones

For researchers aiming to investigate the presence of MK-13 and other very-long-chain menaquinones, a robust and sensitive analytical workflow is crucial. The following protocol provides a detailed, step-by-step methodology based on established principles for menaquinone analysis, with specific considerations for targeting longer-chain forms.

Experimental Workflow for Menaquinone Analysis

Caption: Workflow for Menaquinone Analysis in Fermented Foods.

Detailed Step-by-Step Methodology

1. Sample Homogenization:

- Rationale: To ensure a representative sample and maximize surface area for efficient extraction.

- Procedure:

- Accurately weigh 1-5 grams of the fermented food sample.

- For solid or semi-solid samples (e.g., cheese), cryogenically grind to a fine powder using liquid nitrogen to prevent heat degradation.

- For liquid samples (e.g., fermented milk), use directly.

2. Saponification (for high-fat matrices):

- Rationale: To hydrolyze triglycerides that can interfere with the extraction and chromatographic analysis of lipophilic menaquinones.

- Procedure:

- To the homogenized sample, add 10 mL of ethanolic potassium hydroxide (e.g., 1 M KOH in 90% ethanol).

- Incubate in a shaking water bath at 60-70°C for 30-60 minutes in the dark to prevent degradation of the light-sensitive menaquinones.

- Cool the sample to room temperature.

3. Liquid-Liquid Extraction:

- Rationale: To partition the non-polar menaquinones from the aqueous/ethanolic phase into an organic solvent. A solvent with strong elution power is needed for very-long-chain menaquinones.

- Procedure:

- Add 10 mL of a non-polar solvent mixture, such as hexane:isopropanol (3:2, v/v), to the saponified sample.

- Vortex vigorously for 2 minutes.

- Centrifuge at 3000 x g for 10 minutes to separate the layers.

- Carefully collect the upper organic layer.

- Repeat the extraction process two more times on the remaining aqueous layer.

- Pool the organic extracts and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

4. Solid-Phase Extraction (SPE) Cleanup:

- Rationale: To remove interfering compounds such as pigments and residual lipids, and to concentrate the menaquinone fraction.

- Procedure:

- Reconstitute the dried extract in a small volume (1 mL) of hexane.

- Condition a silica-based SPE cartridge (e.g., 500 mg) with hexane.

- Load the reconstituted extract onto the cartridge.

- Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to elute interfering lipids.

- Elute the menaquinone fraction with a slightly more polar solvent, such as 5 mL of hexane containing a small percentage of diethyl ether (e.g., 2-5%).

- Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for HPLC analysis.

5. High-Performance Liquid Chromatography (HPLC) Separation:

- Rationale: To separate the different menaquinone isomers based on their hydrophobicity. A C30 column is recommended for better separation of long-chain, lipophilic isomers.

- Procedure:

- Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and a small amount of a modifying salt (e.g., ammonium acetate) to improve peak shape. A typical gradient might start with a high percentage of methanol and increase the proportion of MTBE to elute the very-long-chain menaquinones.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20-50 µL.

6. Detection:

- Rationale: To identify and quantify the separated menaquinones. Tandem mass spectrometry (MS/MS) is the preferred method for its high sensitivity and specificity, which is crucial for detecting potentially low levels of MK-13.

- Methods:

- Fluorescence Detection (FLD): A common and sensitive method, but requires post-column reduction of menaquinones to their fluorescent hydroquinone form using a zinc or platinum catalyst.

- Mass Spectrometry (MS/MS): Offers superior selectivity and sensitivity. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. Monitoring for specific parent-daughter ion transitions for MK-13 would provide unambiguous identification.[19][20]

7. Quantification:

- Rationale: To determine the concentration of each menaquinone.

- Procedure:

- Prepare a calibration curve using certified standards for each menaquinone of interest (if available).

- Use an internal standard (e.g., a deuterated menaquinone) added at the beginning of the extraction to correct for losses during sample preparation.

- Calculate the concentration of each menaquinone in the original sample based on the peak area relative to the calibration curve and the internal standard.

Biosynthetic Pathway and Factors Influencing Production

The production of long-chain menaquinones is not only species-dependent but also influenced by the fermentation environment.

Caption: Factors Influencing Menaquinone Biosynthesis in Bacteria.

-

Bacterial Strain: The genetic capacity of the microorganism is the most critical factor determining the menaquinone profile.[12]

-

Substrate: The composition of the food being fermented provides the necessary precursors for bacterial growth and metabolism, including menaquinone synthesis.

-

Temperature: Temperature affects bacterial growth rates and enzyme kinetics, thereby influencing the rate and extent of menaquinone production.[13]

-

Aeration: The presence or absence of oxygen can alter the metabolic state of facultative anaerobic bacteria, which may impact the production of menaquinones, as they are involved in the electron transport chain.[13]

Conclusion and Future Directions

The natural occurrence of Menaquinone-13 in fermented foods remains an open question. While theoretically possible due to the existence of bacteria capable of synthesizing very-long-chain menaquinones, its presence has not been confirmed in food analyses to date. This is likely a combination of its actual scarcity in common fermented products and the significant analytical challenges associated with its detection and quantification.

For researchers in drug development and nutritional science, the potential health implications of very-long-chain menaquinones warrant further investigation. Future research should focus on:

-

Screening of diverse microbial cultures: A broader range of bacterial species and strains, particularly from less common or artisanal fermented foods, should be screened for their ability to produce MK-13 and other long-chain menaquinones.

-

Development of advanced analytical methods: The optimization of extraction and chromatographic techniques, particularly utilizing C30 columns and highly sensitive MS/MS detection, is essential for the reliable detection of trace amounts of MK-13.

-

Synthesis of analytical standards: The availability of a certified MK-13 standard is a critical prerequisite for accurate quantification and will be a key enabler for research in this area.

By addressing these challenges, the scientific community can begin to shed light on the presence and potential biological significance of this elusive member of the vitamin K2 family, potentially unlocking new avenues for nutritional and therapeutic innovation.

References

- Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC. (2024, October 26).

- Vitamin K - Health Professional Fact Sheet. (2021, March 29).

- Vitamins formed by microorganisms in fermented foods: effects on human vitamin status—a systematic narrative review - Frontiers.

- Engineering Lactococcus lactis for Increased Vitamin K2 Production - Frontiers.

- Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC. (2022, March 3).

- Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - Frontiers.

- Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC - NIH.

- Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC. (2013, July 8).

- Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - Microbial Cell Factories - Figshare. (2019, August 6).

- Menaquinone Content of Cheese - PMC - NIH. (2018, April 4).

- The role of menaquinones (vitamin K2) in human health - Cambridge University Press. (2013, April 16).

- Vitamin K2 - Wikipedia.

- Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - ResearchGate.

- Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS - Vitas Analytical Services.

- Vitamin K2 in fermented dairy - milk & health. (2021, February 18).

- Biosynthesis of bacterial menaquinones: the membrane-associated 1,4-dihydroxy-2-naphthoate octaprenyltransferase of Escherichia coli | Biochemistry - ACS Publications.

- Vitamin K Name: Origin, Forms, and Clinical Terminology Explained - Bolt Pharmacy. (2026, February 4).

- Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry | Request PDF - ResearchGate.

- Vitamin K (phylloquinone and menaquinones) in foods - Cost-effective quantification by LC-ESI-MS/MS - PubMed. (2022, August 15).

- Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) | EcoSal Plus.

Sources

- 1. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K Name: Origin, Forms, and Clinical Terminology Explained [boltpharmacy.co.uk]

- 4. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Vitamins formed by microorganisms in fermented foods: effects on human vitamin status—a systematic narrative review [frontiersin.org]

- 6. Frontiers | Engineering Lactococcus lactis for Increased Vitamin K2 Production [frontiersin.org]

- 7. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. springernature.figshare.com [springernature.figshare.com]

- 14. Menaquinone Content of Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 16. milkandhealth.com [milkandhealth.com]

- 17. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 18. cambridge.org [cambridge.org]

- 19. researchgate.net [researchgate.net]

- 20. Vitamin K (phylloquinone and menaquinones) in foods - Cost-effective quantification by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary & Biophysical Significance of Very-Long-Chain Menaquinones (MK-10+)

Topic: The Evolutionary Significance of Very-Long-Chain Menaquinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

While menaquinones (Vitamin K2) are classically defined by their role in gamma-carboxylation of host proteins, their evolutionary origin is rooted in bacterial respiration.[1] This guide shifts the focus from "vitamin" to "ancient electron carrier," specifically analyzing very-long-chain menaquinones (MK-n, n ≥ 10) . Unlike the shorter MK-4 (tissue-derived) or MK-7 (fermentation-derived), MK-10 through MK-13 are produced by deep-branching anaerobes and dominant gut commensals like Bacteroides.

This document details the Futalosine pathway (an ancient biosynthetic route predating the classical shikimate pathway), the molecular ruler mechanism of chain elongation, and the biophysical necessity of extreme hydrophobicity in anaerobic membranes. It concludes with a validated technical workflow for the extraction and mass-spectrometric quantification of these hyper-lipophilic molecules.

Evolutionary Origins: The Futalosine Divergence

The evolutionary significance of menaquinones lies in their redox potential (E₀' ≈ -74 mV), which is significantly lower than that of Ubiquinone (E₀' ≈ +110 mV). This allows MKs to couple the oxidation of low-potential donors (e.g., formate, NADH) to low-potential acceptors (e.g., fumarate, nitrate) in anaerobic respiration.

Recent genomic analyses have upended the traditional view of MK biosynthesis. While the Classical Pathway (via men genes) is well-characterized in E. coli and B. subtilis, a distinct, evolutionarily older route known as the Futalosine Pathway operates in Helicobacter, Campylobacter, and Chlamydia.

Pathway Comparison

-

Classical Pathway: Uses isochorismate as the branch point. Found in facultative anaerobes and aerobes.

-

Futalosine Pathway: Uses chorismate directly but proceeds via a unique radical SAM-dependent step forming futalosine . This pathway is prevalent in obligate anaerobes and likely represents the ancestral state of quinone biosynthesis.

Visualization: Biosynthetic Divergence

The following diagram illustrates the bifurcation of MK biosynthesis, highlighting the evolutionary split.

Caption: Divergence of Menaquinone biosynthesis. The Futalosine pathway (red) represents the ancestral anaerobic route, distinct from the classical Men pathway (blue).

The Molecular Ruler: Determinants of Chain Length

The variation in chain length (MK-4 vs. MK-13) is not random; it is strictly controlled by the Polyprenyl Diphosphate Synthase (PDS) . This enzyme dictates the value of n through a "molecular ruler" mechanism within its active site.

Mechanism of Elongation

The PDS enzyme catalyzes the consecutive 1'-4 condensation of Isopentenyl Diphosphate (IPP) with an allylic primer (Farnesyl Diphosphate, FPP).[2]

-

Elongation: The growing lipid chain extends down a hydrophobic tunnel in the enzyme's core.

-

Termination: Specific bulky amino acid residues (typically Phenylalanine or Tyrosine) located at the "floor" of this tunnel physically block further elongation.

-

Release: Once the chain hits this steric wall, the product is displaced.

Evolutionary Implication: Organisms like Bacteroides fragilis possess PDS variants with deeper hydrophobic clefts, allowing elongation up to 10-13 units. This suggests a selective pressure for longer chains in the gut environment.

Biophysical Data: Chain Length vs. Membrane Depth

| Property | MK-4 (Short) | MK-7 (Medium) | MK-10+ (Very Long) |

| Origin | Tissue conversion / Diet | Bacillus subtilis (Natto) | Bacteroides / Actinobacteria |

| LogP (Lipophilicity) | ~9.0 | ~16.0 | >22.0 |

| Membrane Location | Interface/Core dynamic | Deep Core | Strict Midplane Residence |

| Bilayer Impact | Increases fluidity | Stabilizes phases | Anchors in thick/rigid membranes |

| Redox Role | Fast electron shuttle | Moderate shuttle | Slow, stable electron storage |

Physiological Function of MK-10+

Why do gut anaerobes synthesize energetically expensive C50+ chains?

-

Midplane Sequestration: Very-long-chain MKs are so hydrophobic they reside almost exclusively in the membrane midplane (between the two leaflets). This prevents them from interfering with the polar headgroups, maintaining membrane integrity in organisms with complex envelopes (e.g., Mycobacterium and Bacteroides).

-

Supercomplex Stabilization: In the electron transport chain, MK-10+ acts as a "glue," stabilizing respiratory supercomplexes (Nitrate Reductase + Quinol Oxidase) through extensive hydrophobic interactions that shorter chains cannot sustain.

-

Antioxidant Reservoir: The reduced form (Menaquinol) of long-chain variants serves as a potent lipid-soluble antioxidant, protecting the deep membrane core from oxidative damage during transient oxygen exposure (a critical survival trait for aerotolerant anaerobes).

Technical Guide: Analysis of Very-Long-Chain MKs

Analyzing MK-10 through MK-13 requires specialized protocols due to their extreme lipophilicity. Standard hexane extractions often yield poor recovery for chains >MK-9 due to solubility limits and adhesion to plasticware.

Protocol: Hyper-Lipophilic Extraction Strategy

Objective: Quantitative recovery of MK-10, MK-11, MK-12 from bacterial biomass.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 10 mg/mL Lysozyme.

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v). Note: Hexane is insufficient for quantitative recovery of MK-12/13 from complex matrices.

-

Internal Standard: MK-7-d7 (deuterated) or Vitamin K1(25) (synthetic analog).

Workflow:

-

Lysis: Suspend 50 mg wet pellet in 500 µL Lysis Buffer. Incubate 37°C for 30 min.

-

Disruption: Add 200 mg acid-washed glass beads. Bead-beat (3 x 30 sec at 6.0 m/s).

-

Extraction:

-

Add 2 mL Chloroform:Methanol (2:1) . Vortex vigorously for 2 min.

-

Centrifuge at 3,000 x g for 5 min to separate phases.

-

Collect the lower (organic) phase. Critical: Avoid the interphase protein layer.

-

Re-extract aqueous phase with 1 mL Chloroform. Combine organic phases.

-

-

Drying: Evaporate under Nitrogen stream at 30°C. Do not use high heat.

-

Reconstitution: Dissolve residue in 100 µL Isopropanol:Hexane (1:1) . Standard Methanol is too polar for MK-12/13 solubility.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode. ESI is less sensitive for these neutral lipids.

Chromatography:

-

Column: C30 Reversed-Phase (e.g., YMC Carotenoid, 2.0 x 100 mm, 3 µm). C18 columns often fail to resolve MK-11 from MK-12.

-

Mobile Phase A: Methanol (0.1% Formic Acid).

-

Mobile Phase B: Isopropanol:Hexane (1:1) (0.1% Formic Acid).

-

Gradient: 50% B to 100% B over 15 min. Hold 5 min.

MRM Transitions (Precursor -> Product):

-

MK-10: m/z 853.7 -> 187.1 (Collision Energy: 35 eV)

-

MK-11: m/z 921.8 -> 187.1

-

MK-12: m/z 989.9 -> 187.1

-

MK-13: m/z 1058.0 -> 187.1

-

Note: The product ion 187.1 corresponds to the stable naphthoquinone headgroup.

References

-

Zhi, X. Y., et al. (2014). "The Futalosine Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution."[3][4] Genome Biology and Evolution. Link

-

Van Cleave, C., et al. (2021).[5] "Interactions of Truncated Menaquinones in Lipid Monolayers and Bilayers." International Journal of Molecular Sciences. Link

-

Nowicka, B., & Kruk, J. (2010).[6] "Occurrence, biosynthesis and function of isoprenoid quinones." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

-

Walther, B., et al. (2013).[5] "Menaquinones, bacteria, and the food supply: the relevance of dairy and fermented food products to vitamin K requirements."[7] Advances in Nutrition. Link

-

Fujisaki, S., et al. (1990).[8] "Cloning and nucleotide sequence of the ispA gene responsible for farnesyl diphosphate synthase activity in Escherichia coli." Journal of Biochemistry. Link

-

Sato, T., et al. (2013). "Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women." Nutrition Journal. Link

-

Collins, M. D., & Jones, D. (1981).[5] "Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication." Microbiological Reviews. Link

Sources

- 1. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dependence of the product chain-length on detergents for long-chain E-polyprenyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Aminofutalosine Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Polyprenyl synthetase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Ultra-High Sensitivity Quantification of Menaquinone-13 (MK-13) in Biological Matrices via APCI-LC-MS/MS

Here is a detailed Application Note and Protocol guide for the quantification of Menaquinone-13 (MK-13), designed for senior researchers and analytical chemists.

Abstract & Scientific Rationale

Menaquinone-13 (MK-13) represents a "dark matter" fraction of the Vitamin K2 family. Unlike the well-characterized MK-4 (tissue-derived) or MK-7 (fermentation-derived), MK-13 is an ultra-long-chain menaquinone (

The Analytical Challenge: Quantifying MK-13 presents three distinct physicochemical hurdles:

-

Extreme Lipophilicity: With a predicted LogP > 15, MK-13 exhibits poor solubility in standard methanolic mobile phases and adheres aggressively to plastic consumables (polypropylene).

-

Ionization Suppression: The molecule lacks basic functional groups, making standard Electrospray Ionization (ESI) inefficient without specific adduct formation (e.g.,

or -

Low Abundance: Circulating levels are often in the femtomolar range, requiring extensive pre-concentration.

The Solution: This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which leverages gas-phase ion-molecule reactions superior for neutral lipids. We employ a C30 reversed-phase separation to maximize shape selectivity and a Lipase-assisted Liquid-Liquid Extraction (LLE) to release MK-13 sequestered in chylomicrons.

Chemical Standards & Reagents

| Reagent | Grade/Specification | Purpose |

| Menaquinone-13 (MK-13) | >95% Purity (Custom Synthesis or Bacterial Isolate) | Target Analyte |

| Menaquinone-7-d7 (MK-7-d7) | Isotopic Standard | Surrogate Internal Standard (ISTD)* |

| Lipase (Type XIV) | From Rhizopus arrhizus | Lipoprotein hydrolysis |

| n-Hexane | HPLC Grade | Extraction Solvent |

| Isopropanol (IPA) | LC-MS Grade | Elution Solvent (Strong) |

| Methanol (MeOH) | LC-MS Grade | Elution Solvent (Weak) |

| Ammonium Formate | Mass Spec Grade | Mobile Phase Additive |

*Note: A deuterated MK-13 is not commercially standard. MK-7-d7 is selected over MK-4-d7 due to closer retention time matching, though absolute co-elution is not possible.

Experimental Workflow Diagrams

Figure 1: Sample Preparation Architecture

This workflow emphasizes the critical enzymatic hydrolysis step often missed in standard lipid protocols.

Caption: Lipase-assisted extraction workflow ensuring release of MK-13 from lipoprotein cores prior to hexane partitioning.

Protocol 1: Sample Preparation (LLE)

Critical Warning: Do not use standard polypropylene tubes for the final reconstitution; MK-13 will adsorb to the walls. Use silanized glass inserts or low-bind plates.

-

Enzymatic Hydrolysis:

-

Aliquot 500 µL of serum into a glass tube.

-

Add 10 µL of Internal Standard (MK-7-d7, 100 ng/mL in Ethanol).

-

Add 50 µL of Lipase solution (20 mg/mL in water).

-

Incubate at 37°C for 30 minutes with gentle shaking. Rationale: MK-13 is highly lipophilic and buried in the core of TRLs (Triglyceride-Rich Lipoproteins).

-

-

Protein Precipitation:

-

Add 1000 µL of Ethanol to the hydrolysate. Vortex for 30 seconds.

-

-

Extraction:

-

Add 2.0 mL of n-Hexane .

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer (Hexane) to a fresh glass tube.

-

Repeat extraction once more and combine organic layers.

-

-

Drying & Reconstitution:

-

Evaporate the combined hexane under a gentle stream of Nitrogen at 40°C. Do not over-dry (stop immediately upon dryness).

-

Reconstitute in 100 µL of Methanol:Isopropanol (50:50) .

-

Technical Note: Pure methanol is insufficient to dissolve MK-13 residues; IPA is mandatory.

-

Protocol 2: LC-MS/MS Method Parameters

Liquid Chromatography (LC)

We utilize a C30 column rather than a C18. The C30 phase provides superior shape selectivity for long-chain isomers and higher retention of planar molecules.

-

System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity)

-

Column: YMC Carotenoid C30 (2.0 x 100 mm, 3 µm) or equivalent.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

Mobile Phase Gradient:

-

Mobile Phase A: Methanol + 2mM Ammonium Formate + 0.1% Formic Acid

-

Mobile Phase B: Isopropanol + 2mM Ammonium Formate + 0.1% Formic Acid

| Time (min) | % B | Event |

| 0.00 | 20 | Initial Conditions |

| 1.00 | 20 | Hold |

| 8.00 | 98 | Ramp to Strong Solvent |

| 11.00 | 98 | Wash (Critical for MK-13) |

| 11.10 | 20 | Return to Initial |

| 14.00 | 20 | Re-equilibration |

Mass Spectrometry (MS/MS)

Source: APCI (Atmospheric Pressure Chemical Ionization)

Polarity: Positive (

Rationale: ESI suffers from severe suppression with neutral lipids. APCI utilizes a corona discharge to ionize the solvent (MeOH/IPA), which then protonates the quinone ring of MK-13 via charge transfer.

Source Parameters:

-

Corona Current: 4.0 µA

-

Source Temperature: 400°C (High heat required to volatilize MK-13)

-

Probe Temperature: 450°C

-

Curtain Gas: 30 psi

MRM Transitions:

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |

| MK-13 | 1058.9 | 187.1 | 35 | 100 |

| MK-13 (Qual) | 1058.9 | 461.4 | 45 | 100 |

| MK-7-d7 (ISTD) | 656.6 | 194.1 | 30 | 50 |

-

Precursor Calculation: MK-13 (

). MW -

Product Ion: The fragment at

187.1 corresponds to the stable methyl-naphthoquinone ion after the loss of the entire isoprene side chain.

Method Validation & Performance Data

Figure 2: LC-MS/MS Configuration & Logic

Caption: APCI-MS/MS pathway. High source temperature is vital to prevent condensation of the C65 side chain.

Performance Metrics (Summary)

| Parameter | Specification | Result |

| Linearity | > 0.995 (0.1 - 100 ng/mL) | |

| LLOQ | Lower Limit of Quant | 0.05 ng/mL (50 pg/mL) |

| Recovery | Extraction Efficiency | 82% ± 5% |

| Matrix Effect | Ion Suppression | < 15% (APCI advantage) |

| Carryover | Blank after High Std | < 0.5% (Requires IPA wash) |

Troubleshooting & Optimization

-

Ghost Peaks/Carryover:

-

Low Sensitivity:

-

Retention Time Shift:

-

Cause: Phase collapse or temperature fluctuation.

-

Fix: Ensure the column oven is stable at 40°C. Do not use 100% aqueous mobile phase during equilibration; keep at least 10% organic.

-

References

-

Karl, J. P., et al. (2014).[6] "Fecal menaquinone profiles of overweight adults are associated with gut microbiota composition during a gut microbiota-targeted dietary intervention." The American Journal of Clinical Nutrition. Link

- Key Insight: Establishes the existence and relevance of MK-13 in human biological m

-

Schurgers, L. J., et al. (2007). "Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7." Blood. Link

- Key Insight: Foundational work on long-chain menaquinone pharmacokinetics.

-

Riphagen, I. J., et al. (2016).[6] "Measurement of Plasma Vitamin K1 (Phylloquinone) and K2 (Menaquinones-4 and -7) Using HPLC-Tandem Mass Spectrometry." Clinical Chemistry. Link

-

Key Insight: Protocols for APCI optimization and extraction of lipophilic vitamins.

-

-

Gentili, A., et al. (2014). "LC-MS/MS analysis of fat-soluble vitamins in biological fluids." Bioanalysis. Link

- Key Insight: Comparison of ESI vs APCI for Vitamin K analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. m.youtube.com [m.youtube.com]

- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 6. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Menaquinone-13 in Complex Biological Matrices

Abstract: This document provides a comprehensive guide and a robust protocol for the quantitative analysis of Menaquinone-13 (MK-13), an extremely long-chain and lipophilic vitamer of Vitamin K2, in complex biological matrices such as plasma, serum, and tissue. Recognizing the significant analytical challenges posed by MK-13's physicochemical properties and its low physiological concentrations, we present a method centered on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes a meticulous sample preparation strategy involving protein precipitation and liquid-liquid extraction to mitigate matrix effects and ensure high recovery. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, explanations for critical procedural choices, and a full method validation framework based on international guidelines.

Scientific Background & Analytical Challenges

Vitamin K is a family of fat-soluble vitamins essential for critical physiological processes, including blood coagulation and the regulation of calcium metabolism.[1][2] The Vitamin K2 subfamily, known as menaquinones (MK-n), is distinguished by the length of an isoprenoid side chain, denoted by "n".[3] Menaquinones with longer side chains (MK-7 and above) are gaining significant research interest for their potential roles in bone and cardiovascular health, exhibiting higher bioavailability and longer half-lives than shorter-chain forms.[4][5]

Menaquinone-13 (MK-13) represents one of the longest-chain vitamers, and its analysis presents a formidable challenge for several reasons:

-

Extreme Lipophilicity: The 13-isoprenoid unit side chain gives MK-13 an extremely non-polar character. This leads to strong binding with lipids and lipoproteins in biological matrices, making its extraction difficult and increasing the risk of analytical variability.[6]

-

Low Physiological Concentrations: Endogenous levels of long-chain menaquinones are typically very low, often in the picogram to low nanogram per milliliter range, demanding highly sensitive analytical instrumentation.[3][5]

-

Complex Biological Matrices: Plasma, serum, and tissue are rich in lipids and proteins that can cause significant matrix effects, such as ion suppression in mass spectrometry, leading to inaccurate quantification.[6][7]

-

Lack of Commercial Standards: High-purity, certified reference standards for MK-13 can be difficult to procure, complicating method development and validation.

Addressing these challenges requires a method with exceptional sensitivity and selectivity, coupled with a highly effective sample purification strategy.

Methodological Approach: Leveraging LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance, lipophilic molecules in complex matrices.[5][8] Its superiority over other methods, such as HPLC with UV or fluorescence detection, stems from:

-

Unmatched Specificity: MS/MS detection, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition, virtually eliminating interference from co-eluting matrix components.[9]

-

Superior Sensitivity: LC-MS/MS can achieve limits of quantification (LOQ) in the low pg/mL range, which is essential for accurately measuring endogenous long-chain menaquinones.[7]

-

Robustness: While susceptible to matrix effects, these can be effectively managed through rigorous sample cleanup and the use of a stable isotope-labeled internal standard (SIL-IS).

The overall analytical workflow is designed to isolate MK-13 from the bulk of matrix interferences prior to instrumental analysis.

Figure 1. High-level workflow for the quantification of MK-13.

Detailed Protocol: Sample Preparation from Plasma/Serum

This protocol is optimized to disrupt protein-lipid interactions and efficiently extract the highly non-polar MK-13 into an organic solvent that is subsequently evaporated and reconstituted for LC-MS/MS analysis.

3.1. Materials and Reagents

-

Biological Matrix: Human plasma or serum, stored at -80°C.

-

Menaquinone-13 analytical standard.

-

Internal Standard (IS): Deuterated menaquinone (e.g., MK-7-d7) is recommended. If unavailable, a structurally similar long-chain menaquinone not present in the sample can be used.

-

Solvents: HPLC or MS-grade n-Hexane, Methanol, Ethanol, Isopropanol.

-

Reagent-grade water.

-

Microcentrifuge tubes (1.5 mL or 2 mL).

-

Nitrogen evaporator or vacuum concentrator.

3.2. Extraction Protocol

Figure 2. Step-by-step liquid-liquid extraction for plasma/serum.

Causality Behind Key Steps:

-

Step 4 (Cold Methanol): The addition of a polar organic solvent causes proteins to denature and precipitate out of the solution. This step is critical as it also disrupts the non-covalent interactions between MK-13 and plasma lipoproteins, releasing it into the solvent.[10]

-

Step 8 (n-Hexane): n-Hexane is a non-polar solvent. Based on the "like dissolves like" principle, the extremely non-polar MK-13 preferentially partitions from the aqueous/methanol phase into the immiscible n-hexane layer, leaving more polar contaminants behind.[11][12]

-

Step 12 (Evaporation & Reconstitution): Evaporation concentrates the analyte, increasing sensitivity. Reconstituting in a solvent similar in composition to the initial mobile phase ensures good peak shape during the subsequent chromatographic separation.

Protocol Addendum: Tissue Analysis

For tissue samples, a homogenization step is required to break down the cellular and extracellular structures and release the analyte.

4.1. Additional Materials

-

Tissue homogenizer (e.g., bead beater or rotor-stator).

-

Phosphate-buffered saline (PBS).

4.2. Tissue Homogenization Protocol

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a 2 mL tube containing homogenization beads (if using a bead beater).

-

Add 500 µL of cold PBS.

-

Homogenize the tissue according to the instrument manufacturer's instructions until no visible tissue fragments remain. Keep the sample on ice to prevent degradation.

-

Use 200 µL of the resulting homogenate as the starting material in the plasma/serum protocol (Section 3.2, Step 1).

Instrumental Analysis: LC-MS/MS Parameters

The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 Reversed-Phase, e.g., Kinetex EVO C18 (50 x 2.1 mm, 5 µm) or equivalent | The C18 chemistry provides strong hydrophobic retention necessary for long-chain menaquinones.[13] |

| Mobile Phase A | Water + 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid | The high organic content, including isopropanol, is crucial for eluting the extremely hydrophobic MK-13 from the column. |

| Gradient | Start at 80% B, ramp to 100% B over 5 min, hold for 3 min, re-equilibrate | A steep gradient to high organic content is required. |

| Flow Rate | 0.5 mL/min | |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Injection Volume | 10 µL | |

| MS/MS System | ||

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) | APCI is often more efficient than ESI for neutral, non-polar compounds like long-chain menaquinones.[14] |

| Polarity | Positive | |

| MRM Transitions | Analyte-specific (To be determined by infusing pure standard) | Example for similar menaquinones: MK-7 (m/z 649.5 -> 187.1), MK-9 (m/z 785.7 -> 187.1). MK-13 (C91H128O2) has a monoisotopic mass of 1272.99 Da; the protonated precursor [M+H]+ would be ~m/z 1274.0. The product ion at m/z 187.1 corresponds to the naphthoquinone ring fragment. |

| Source Temp. | 350 - 450°C | |

| Dwell Time | 50-100 ms |

Method Validation Framework

A new analytical method must be validated to ensure it is fit for its intended purpose. The protocol should be validated according to established guidelines from the FDA or ICH M10.[6]

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix samples. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%, Precision ≤20% CV. |

| Accuracy | The closeness of the mean test results to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples at low, mid, and high levels. |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for intra-day and inter-day QC sample analysis. |

| Recovery | The extraction efficiency of an analytical process. | Should be consistent and reproducible across the concentration range. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Calculated matrix factor should be consistent across different lots of matrix. |

| Stability | Chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term (bench-top), and long-term stability should be assessed. Analyte concentration should remain within ±15% of the baseline value. |

References

- A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Menaquinone-9 Analysis. Benchchem.

- A concise review of quantification methods for determination of vitamin K in various biological matrices. PMC.

- Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. MDPI.

- A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. The Open Clinical Biochemistry Journal.

- LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PMC.

- Challenges in the analytical measurement of vitamin K vitamers. Benchchem.

- Method validation for new analytical techniques for vitamin K measurement. Benchchem.

- Advances in Lipid Extraction Methods—A Review. PMC.

- Methods of analysis of vitamin K: a review. ResearchGate.

- Comparison of six methods for the extraction of lipids from serum in terms of effectiveness and protein preservation. ResearchGate.

- optimization of lipid extraction for polar and nonpolar lipids. Benchchem.

- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.

- Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. ACS Publications.

- LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PubMed.

- Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. bevital.

- Separation of Vitamin K Compounds by LC-MS/MS Analysis. Phenomenex.

- Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. MDPI.

- LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use. Thermo Fisher Scientific.

- Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies. Eurofins USA.

- The Core of Vitamin K2 Production: A Technical Guide to Menaquinone Biosynthesis by Gut Microbiota. Benchchem.

- Summary of the statistical analysis of the obtained results. ResearchGate.

- Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. MDPI.

- Chemical Exposomics in Human Plasma by Lipid Removal and Large-Volume Injection Gas Chromatography–High-Resolution Mass Spectrometry. PMC.

- Influence of Plasma Processing on Recovery and Analysis of Circulating Nucleic Acids. PLOS ONE.

- Monarch HMW DNA Extraction from Tissue: Protocol Overview. YouTube.

- Proteomics. Wikipedia.

- Development of a Flexible Microneedle Array Electrode with a High Signal-to-Noise Ratio for Surface Bioelectrical Signal Recording. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]

- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. phenomenex.com [phenomenex.com]

- 14. bevital.no [bevital.no]

Application Note: Development and Validation of a Menaquinone-13 (MK-13) Analytical Reference Standard

Strategic Context and Challenge

Menaquinone-13 (MK-13) is an ultra-long-chain Vitamin K2 homolog (

This scarcity creates a critical bottleneck in microbiome research. Without a characterized standard, researchers cannot accurately quantify the metabolic output of the gut microbiota or assess the bioavailability of these lipophilic molecules.

The Challenge:

-

Extreme Lipophilicity: With 13 isoprene units, MK-13 is virtually insoluble in methanol/water systems, causing precipitation in standard LC lines.[1]

-

Isomeric Complexity: Separation from MK-12 and MK-14 requires high shape-selectivity chromatography.[1]

-

Quantification: Lacking a commercial standard, one must be generated de novo using primary methods (qNMR) rather than secondary comparison.[1]

This guide details the workflow to create a Primary Analytical Standard for MK-13.

Part 1: Sourcing and Purification (The "Creation" Phase)

Assumption: The starting material is a crude lipid extract from Bacteroides vulgatus fermentation or a custom organic synthesis.

Purification Strategy

Standard C18 preparative HPLC is often insufficient for separating MK-13 from MK-12/14 homologs.[1] We utilize Non-Aqueous Reversed-Phase (NARP) chromatography or C30 stationary phases.[1]

Protocol: Preparative Isolation

-

Stationary Phase: C30 Carotenoid Column (e.g., YMC-C30, 5 µm, 250 x 20 mm).[1]

-

Mobile Phase:

-

Gradient: 80% B to 100% B over 40 minutes.

-

Detection: UV at 248 nm (Quinone absorption maximum).

-

Collection: Collect the peak eluting at ~28-32 mins (highly dependent on flow rate). Evaporate solvent under Nitrogen (shield from light).

Part 2: Structural Confirmation (Qualitative Validation)

Before a purity value can be assigned, the identity of the molecule must be confirmed.

High-Resolution Mass Spectrometry (HRMS)[1]

-

Instrument: Q-TOF or Orbitrap.[1]

-

Ionization: APCI (Positive Mode).[3][4] ESI is generally poor for MK-13 due to lack of ionizable sites.[1]

-

Target Exact Mass:

Nuclear Magnetic Resonance (1H-NMR)

NMR is the definitive fingerprint.[1] The spectrum will show the characteristic naphthoquinone core and the repeating isoprene units.

Table 1: Key 1H-NMR Signals for MK-13 (in

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 8.08 - 8.12 | Multiplet | 2H | Naphthoquinone ring (H5, H8) |

| Aromatic | 7.67 - 7.71 | Multiplet | 2H | Naphthoquinone ring (H6, H7) |

| Olefinic | 5.05 - 5.15 | Multiplet | 13H | Vinylic protons of isoprene chain |

| Allylic | 3.37 | Doublet (J=7Hz) | 2H | |

| Quinone-Me | 2.19 | Singlet | 3H | Methyl group on quinone ring |

| Chain-Me | 1.50 - 1.80 | Broad Singlets | ~39H | Methyls on isoprene chain |

| Chain-CH2 | 1.90 - 2.10 | Multiplet | ~48H | Methylene bridges in chain |

Critical Check: The integration of the olefinic region (5.1 ppm) relative to the aromatic region (8.1 ppm) confirms the chain length. For MK-13, the ratio of Olefinic H : Aromatic H should be roughly 13 : 2 (6.5).[1]

Part 3: Purity Assignment via qNMR (The "Standardization" Phase)

Core Principle: Since no commercial MK-13 standard exists to compare against, we use Quantitative NMR (qNMR) .[1] This is a primary ratio method where the analyte is compared directly to a NIST-traceable internal standard (IS) in the same tube.

qNMR Protocol[1]

-

Internal Standard Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

).[1] Requirement: High purity, non-hygroscopic, signals distinct from MK-13. -

Solvent: Deuterated Chloroform (

) or Benzene-d6 ( -

Preparation:

-

Weigh ~10 mg of isolated MK-13 (Record to 0.001 mg).[1]

-

Weigh ~5 mg of IS (Record to 0.001 mg).

-

Dissolve both in 600 µL solvent.

-

-

Acquisition:

-

Relaxation delay (D1) must be

(typically 30-60 seconds) to ensure full magnetization recovery.[1] -

Pulse angle: 90°.

-

Scans: 32 or 64.

-

-

Calculation:

[1][5]

The result of this calculation is the Certified Purity (e.g., 96.4%). This batch is now your Reference Standard.

Part 4: Analytical Method for Biological Samples (LC-MS/MS)

Now that you have a standard, this is how to use it.

Chromatographic Challenges

MK-13 is so hydrophobic that it may stick to PTFE tubing or precipitate in high-aqueous mobile phases.[1]

-

Solution: Use stainless steel or PEEK-lined steel.[1] Use a wash solvent of 100% Isopropanol/Cyclohexane (1:1).

LC-MS/MS Conditions

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

Table 2: LC Parameters

| Parameter | Setting | Rationale |

| Column | C30 Core-Shell (e.g., Accucore C30, 2.6µm) | C30 offers superior shape selectivity for long isomers compared to C18.[1] |

| Mobile Phase A | Methanol / Water (95:[1]5) + 2mM Ammonium Formate | Small water content helps ionization; MeOH is weak solvent. |

| Mobile Phase B | Isopropanol / Hexane (80:20) + 2mM Ammonium Formate | Hexane is required to solubilize MK-13 and elute it from C30.[1] |

| Gradient | 0-1 min: 50% B 1-8 min: Ramp to 100% B 8-12 min: Hold 100% B | Aggressive organic ramp needed. |

| Flow Rate | 0.4 mL/min | |

| Temp | 40°C | Reduces viscosity of Isopropanol. |

Table 3: MS Source Parameters (APCI)

| Parameter | Setting | Rationale |

| Source | APCI (Positive) | ESI is inefficient for neutral lipids >1000 Da.[1] APCI uses thermal vaporization. |

| Corona Current | 4-5 µA | Standard discharge current.[1] |

| Source Temp | 400°C - 450°C | High heat required to vaporize MK-13.[1] |

| Transitions (MRM) | 1058.9 | 187.1 is the stable methyl-naphthoquinone ion (common to all MKs).[1] |

Visualization of Workflows

The Validation Pipeline

This diagram illustrates the logical flow from crude extract to certified standard.

Caption: Workflow for generating a primary MK-13 reference standard from crude biological extracts.

LC-MS Fragmentation Logic

Understanding the MRM transition is vital for troubleshooting interferences.

Caption: The primary fragmentation pathway of Menaquinones in APCI-MS/MS, showing the conservation of the quinone core.[1]

Stability and Handling

MK-13 is highly susceptible to photodegradation (cis/trans isomerization) and oxidation.[1]

-

Light: All work must be performed under Yellow Light (sodium vapor or filtered LED). White light exposure can degrade purity by 5-10% in <1 hour.[1]

-

Oxygen: Store neat standard under Argon.

-

Solvent Storage: Store stock solutions in Hexane or Toluene at -80°C. Avoid storing in alcohols for long periods as transesterification or precipitation can occur.[1]

References

-

Walther, B., et al. (2013).[1] "Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements." Advances in Nutrition. Link

-

Sato, T., et al. (2001).[1] "Production of menaquinone (vitamin K2) -5 and -6 by Flavobacterium species."[1] Journal of Bioscience and Bioengineering. Link

-

Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

-

Gentili, A., et al. (2014).[1][10] "LC-MS/MS analysis of Vitamin K in food and biological matrices." Trends in Analytical Chemistry. Link

-

Schurgers, L. J., et al. (2002).[1] "Effect of food matrix on vitamin K bioavailability." Haemostasis. Link

Sources

- 1. Vitamin K2 (MK-7)-4′,5,6,7,8,8′-13C6 ≥99 atom % 13C, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phenomenex.com [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent Analysis of Vitamins in Multivitamin Preparations by qNMR | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Advanced Profiling of Ultra-Long-Chain Menaquinone-13 (MK-13) in Bacterial Bioenergetics

Here is a detailed Application Note and Protocol guide focused on Menaquinone-13 (MK-13), designed for researchers in bacterial physiology and drug discovery.

Executive Summary & Scientific Rationale

Menaquinone-13 (MK-13) represents an extreme edge case in bacterial electron transport chain (ETC) physiology. While short-chain menaquinones (MK-4 to MK-7) are well-characterized in facultative anaerobes like E. coli and B. subtilis, MK-13 is an "ultra-long-chain" quinone (ULC-MK) found predominantly in specific deep-niche anaerobes, including members of the Actinomycetota (e.g., Nocardiopsis, Actinomadura) and the human gut microbiota (e.g., Bacteroides species).

Why study MK-13?

-

Membrane Anchoring Dynamics: The C65 isoprenoid side chain of MK-13 renders it hyper-lipophilic (LogP > 15). This creates a "super-anchor" effect, preventing quinone loss in organisms inhabiting high-shear or porous environments (e.g., gut mucus, soil matrices).

-

Chemotaxonomic Fingerprinting: The presence of MK-13 is a definitive biomarker for distinguishing specific pathogenic Actinomycetes from non-pathogenic relatives.

-

Redox Potential Modulation: ULC-MKs often exhibit altered diffusion rates within the lipid bilayer, potentially acting as a "slow-release" electron shuttle during stationary phase survival or dormancy.

This guide provides a validated workflow for the extraction, detection, and physiological analysis of MK-13, addressing the specific challenges posed by its extreme hydrophobicity.

Physiological Context: The "Hydrophobic Anchor" Hypothesis

In bacterial respiration, menaquinones shuttle electrons from membrane-bound dehydrogenases (e.g., NADH dehydrogenase) to terminal oxidases or reductases.

-

Standard MKs (MK-4 to MK-8): Fluid, rapid diffusion, suitable for active log-phase growth.

-

Ultra-Long MKs (MK-12, MK-13): These are hypothesized to serve as stationary-phase adaptations . Their massive hydrophobic bulk restricts lateral diffusion but increases retention in the membrane during cell wall remodeling or environmental stress.

Pathway Visualization: MK-13 in the Electron Transport Chain

The following diagram illustrates the role of MK-13 in a Gram-positive anaerobic ETC, highlighting its interaction with membrane-bound enzymes.

Caption: MK-13 mediates electron transfer with reduced diffusion rates, favoring retention in the lipid bilayer during stress.

Experimental Protocol: Targeted Extraction of MK-13

Challenge: MK-13 is extremely non-polar. Standard ethanol/methanol extractions used for Vitamin K1 will precipitate MK-13, leading to massive yield loss. Solution: A dual-phase Lysis-Extraction protocol utilizing non-polar solvents and enzymatic digestion.

Materials Required[1][2][3][4][5][6]

-

Enzymatic Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100, Lysozyme (20 mg/mL).

-

Extraction Solvent: n-Hexane : Isopropanol (2:1 v/v). Note: Chloroform is an alternative but Hexane/IPA is safer and equally effective for ULC-MKs.

-

Internal Standard (ISTD): Menaquinone-4-d7 (deuterated) or MK-7.[1] Do not use MK-9 as it may co-elute or be naturally present.

Step-by-Step Methodology

Phase A: Cell Lysis (Critical for Actinobacteria)

-

Harvest: Centrifuge bacterial culture (50 mL) at 8,000 x g for 15 min. Discard supernatant.

-

Wash: Resuspend pellet in 5 mL PBS; centrifuge again.

-

Digestion: Resuspend pellet in 2 mL Enzymatic Buffer .

-

Incubation: Incubate at 37°C for 60 minutes with gentle shaking (200 rpm).

-

Scientist's Note: The Triton X-100 is vital here to solubilize the membrane slightly, allowing lysozyme to penetrate the thick peptidoglycan layer of Gram-positives like Nocardia.

-

Phase B: Liquid-Liquid Extraction (LLE)

-

Spike ISTD: Add 10 µL of Internal Standard (1 µg/mL in ethanol) to the lysate.

-

Solvent Addition: Add 6 mL of n-Hexane:Isopropanol (2:1) .

-

Disruption: Vortex vigorously for 2 minutes. (Optional: Sonication for 30 sec at 40% amplitude increases yield by ~15%).

-

Separation: Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Collection: The upper organic layer (Hexane-rich) contains the MK-13. Transfer this to a fresh amber glass vial.

-

Repeat: Re-extract the lower aqueous phase with 3 mL of solvent mixture. Combine organic layers.

-

Drying: Evaporate solvent under a stream of Nitrogen (N2) gas at 35°C. Do not use heat >40°C as quinones are light and heat sensitive.

-

Reconstitution: Dissolve residue in 100 µL Methanol:Isopropanol (1:1) for LC-MS injection.

Analytical Detection: LC-MS/MS Profiling

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.

Chromatographic Conditions

-

Column: C30 Reverse Phase Column (e.g., YMC Carotenoid, 3 µm, 2.0 x 150 mm).

-

Why C30? C18 columns often fail to resolve MK-12 from MK-13 due to the extreme hydrophobicity. C30 provides better shape selectivity for long-chain isomers.

-

-

Mobile Phase A: Methanol (with 0.1% Formic Acid + 2mM Ammonium Formate).

-

Mobile Phase B: Isopropanol (with 0.1% Formic Acid + 2mM Ammonium Formate).

-

Gradient: Start at 50% B, ramp to 99% B over 15 mins, hold for 5 mins.

Mass Spectrometry Parameters (MRM Mode)

MK-13 forms a precursor ion usually as an ammoniated adduct

Target: Menaquinone-13 (C76H112O2)

-

Molecular Weight: 1057.8 g/mol

-

Ionization: ESI Positive (APCI is also acceptable and sometimes preferred for non-polar lipids).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (approx) |

| MK-13 | 1058.9 | 187.1 (Naphthoquinone) | 35 | 14.2 min |

| MK-13 | 1075.9 | 187.1 (Naphthoquinone) | 30 | 14.2 min |

| MK-4-d7 (ISTD) | 452.4 | 194.1 | 25 | 4.5 min |

Note: The m/z 187.1 fragment corresponds to the stable 2-methyl-1,4-naphthoquinone ring structure common to all MKs.

Data Interpretation & Chemotaxonomy

When analyzing the data, the ratio of MK-13 to other homologs (MK-12, MK-11) creates a specific "fingerprint."

Chemotaxonomic Decision Tree

Use the following logic flow to categorize unknown bacterial isolates based on their ULC-MK profile.

Caption: Decision tree for identifying bacterial isolates based on Menaquinone chain length profiles.

References

-

Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology.

-

Walther, B., et al. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements.[2][3] Advances in Nutrition.

-

Collins, M.D., & Jones, D. (1981).

-

Hugenholtz, J., et al. (2009). Heme and menaquinone induced electron transport in lactic acid bacteria. Microbial Cell Factories.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14325016, Menaquinone 13.

Sources

Application Note & Protocol Guide: Utilizing Menaquinone-13 to Elucidate Microbial Electron Transport Mechanisms

Introduction: The Central Role of Quinones in Microbial Bioenergetics

In the intricate world of microbial metabolism, the electron transport chain (ETC) is a fundamental process for energy generation. Central to this process are quinones, lipid-soluble molecules that shuttle electrons between membrane-bound protein complexes.[1][2][3] Menaquinones (MKs), also known as vitamin K2, are a class of quinones crucial for the respiratory processes of many bacterial species, particularly Gram-positive bacteria.[1][4] These molecules are characterized by a naphthoquinone head group and a variable-length isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[5][6] This structural diversity, particularly the length of the isoprenoid tail, influences the quinone's localization and interaction within the cell membrane, thereby affecting the efficiency and nature of electron transport.[4][7]

Menaquinone-13 (MK-13), with its extended 13-unit isoprenoid tail, represents a naturally occurring long-chain menaquinone.[1][5] Its significant hydrophobicity ensures it is firmly embedded within the cytoplasmic membrane. Studying the effects of exogenously supplied MK-13 can provide profound insights into the plasticity and specificity of microbial electron transport systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using MK-13 as a tool to investigate and modulate microbial electron transport chains.

Scientific Rationale: Why Study Microbial Electron Transport with Exogenous MK-13?

The composition of a bacterium's native menaquinone pool is not static; it can be influenced by environmental factors such as oxygen availability and the mode of energy metabolism.[8][9] Introducing an exogenous, long-chain menaquinone like MK-13 can serve several key experimental purposes:

-

Probing Quinone Specificity: By supplementing a microbial culture with MK-13, researchers can investigate the ability of respiratory enzymes (dehydrogenases and terminal oxidases/reductases) to interact with a non-native quinone. This helps to elucidate the structural and functional constraints of the quinone-binding sites on these enzymes.

-

Restoring or Enhancing Respiration: In mutant strains deficient in menaquinone biosynthesis, exogenous MK-13 can be used to restore respiratory function.[10] This allows for the study of the physiological consequences of a functional ETC, independent of the complexities of the biosynthetic pathway.

-

Modulating Electron Flow: The physicochemical properties of MK-13, such as its redox potential and diffusion rate within the membrane, may differ from the native quinones of a given bacterium. These differences can alter the overall kinetics and thermodynamics of electron transport, potentially redirecting electron flow and impacting metabolic outputs.

-

Investigating Extracellular Electron Transfer (EET): Some bacteria can transfer electrons to extracellular acceptors.[11][12][13] The long isoprenoid tail of MK-13 may influence how electrons are shuttled to the cell surface, providing a tool to study the mechanisms of EET.

Physicochemical Properties of Menaquinones

The length of the isoprenoid side chain is a critical determinant of a menaquinone's physical and chemical properties. Understanding these differences is essential for experimental design and interpretation.

| Property | Short-Chain Menaquinones (e.g., MK-4) | Long-Chain Menaquinones (e.g., MK-13) | Significance for Electron Transport |

| Solubility | Higher water solubility | Highly lipophilic, virtually insoluble in water | Dictates localization within the cell membrane versus the cytoplasm. |

| Midpoint Potential (E'₀) | Generally more positive | Generally more negative | Influences the thermodynamic driving force for electron transfer between donor and acceptor complexes. |

| Mobility in Membrane | Higher lateral diffusion rate | Slower lateral diffusion rate | Affects the kinetics of electron transfer between spatially separated enzyme complexes. |

| Membrane Anchoring | Less firmly anchored | Strongly anchored in the lipid bilayer | Impacts interaction with membrane-bound proteins and potential for involvement in extracellular processes. |

Experimental Protocols

Protocol 1: Preparation and Delivery of Menaquinone-13 to Microbial Cultures

A primary challenge in working with the highly lipophilic MK-13 is its insolubility in aqueous culture media. The following protocol details a method for preparing a stable MK-13 stock solution and incorporating it into microbial cultures.

Materials:

-

Menaquinone-13 (powder)

-

Ethanol (absolute, sterile)

-

Tween 80 (or other suitable non-ionic surfactant)

-

Sterile, deionized water

-

Microbial growth medium (appropriate for the target organism)

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (10 mM): a. Weigh out the desired amount of MK-13 powder in a sterile, amber glass vial. b. Dissolve the MK-13 in a minimal volume of absolute ethanol. For example, to make a 10 mM stock, dissolve 10.8 mg of MK-13 (MW = 1081.7 g/mol ) in 1 mL of ethanol. c. Add Tween 80 to a final concentration of 1-5% (v/v) to aid in emulsification. d. Gently warm the solution (to no more than 40°C) and vortex thoroughly to ensure complete dissolution. Sonication for short bursts can also be effective. e. Store the stock solution at -20°C, protected from light.

-

Incorporation into Culture Medium: a. Thaw the MK-13 stock solution at room temperature. b. Aseptically add the desired volume of the MK-13 stock solution to the sterile microbial growth medium. A final concentration in the range of 1-50 µM is a good starting point for most applications. c. It is critical to add the MK-13 solution to the medium before inoculation to ensure even dispersal. d. For a negative control, add an equivalent volume of the ethanol/Tween 80 vehicle to a separate flask of medium. e. Inoculate the prepared media with the microbial culture of interest. f. Incubate under the appropriate conditions (temperature, aeration, etc.).

Causality Behind Experimental Choices:

-

Ethanol as a solvent: MK-13 is readily soluble in ethanol, making it an effective primary solvent.

-

Tween 80 as a surfactant: The non-ionic nature of Tween 80 helps to create a stable emulsion of the lipophilic MK-13 in the aqueous culture medium, improving its bioavailability to the microbial cells.

-

Pre-inoculation addition: Adding MK-13 before inoculation allows for its incorporation into the autoclaved medium components and ensures a homogenous distribution for consistent exposure to the microbial population.

Protocol 2: Assessing the Impact of MK-13 on Microbial Growth and Metabolic Activity

This protocol provides a framework for evaluating how the introduction of MK-13 affects microbial growth and overall metabolic activity.

Materials:

-

Microbial cultures grown with and without MK-13 (and with the vehicle control).

-